N-(2-methylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-methylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-14-6-2-3-10-18(14)21-19(24)17-9-5-11-22(20(17)25)13-15-7-4-8-16(12-15)23(26)27/h2-12H,13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVZBHTWWAHERV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-methylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Nitro Group: The nitrophenyl group is introduced via nitration reactions using nitric acid and sulfuric acid.
Attachment of the Methylphenyl Group: The methylphenyl group is attached through Friedel-Crafts alkylation using methylbenzene and a Lewis acid catalyst.
Final Assembly: The final compound is assembled through a series of coupling reactions and purification steps.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
N-(2-methylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or hydrogen gas can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the aromatic ring.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-(2-methylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Structural Variations and Electronic Effects
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Structure : Bromo and methyl substituents on the aniline ring; lacks the 3-nitrophenylmethyl group at position 1.
- Key Differences : The bromine atom is electron-withdrawing but less polar than a nitro group. Crystallographic studies reveal a planar conformation (dihedral angle: 8.38°) due to conjugation through the amide bridge, similar to the target compound .
- Implications : Reduced electron withdrawal compared to the nitro group may decrease reactivity in electrophilic substitutions.
N-(2,4-Dimethoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
- Structure : Trifluoromethylbenzyl group at position 1 and dimethoxyphenyl on the amide.
- Key Differences : The trifluoromethyl group is strongly electron-withdrawing, similar to nitro but with enhanced metabolic stability. Methoxy groups improve solubility compared to methyl .
- Implications : Enhanced lipophilicity from trifluoromethyl may increase membrane permeability.
2-oxo-1-(prop-2-en-1-yl)-N-(3,4,5-trimethoxyphenyl)-1,2-dihydropyridine-3-carboxamide
- Structure : Allyl group at position 1 and trimethoxyphenyl on the amide.
- Trimethoxyphenyl enhances π-π stacking in target binding .
- Implications : Reduced bulk may improve solubility but decrease binding affinity compared to nitro-substituted analogs.
BMS-777607
- Structure : Ethoxy and fluorophenyl substituents.
- Key Differences : Fluorine atoms enhance electronegativity and metabolic stability. Ethoxy groups improve solubility.
- Implications : Demonstrated selectivity for Met kinase, suggesting electron-withdrawing groups at specific positions enhance target binding .
Physicochemical Properties
Biological Activity
N-(2-methylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound that belongs to the class of dihydropyridines, which are known for their diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C20H17N3O4
- Molecular Weight : 365.37 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Dihydropyridines have been shown to possess significant antioxidant properties, which help in reducing oxidative stress in cells. This can be crucial in preventing cellular damage associated with various diseases.
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties : Some derivatives of dihydropyridines have demonstrated antimicrobial activities against a range of pathogens, indicating potential use in treating infections.
Cytotoxic Activity
A study investigating the cytotoxic effects of various dihydropyridine derivatives found that compounds similar to this compound showed promising results against breast cancer cell lines (MCF-7 and MDA-MB-468). The compound was noted for its ability to inhibit the growth of these cells more effectively than some standard chemotherapeutic agents .
Antioxidant Studies
Research has indicated that compounds with a dihydropyridine structure can scavenge free radicals effectively. In vitro assays demonstrated that this compound significantly reduced lipid peroxidation and increased the activity of endogenous antioxidant enzymes .
Case Study 1: Breast Cancer Treatment
In a controlled trial involving patients with estrogen receptor-positive breast cancer, a regimen including this compound showed enhanced efficacy when combined with traditional therapies. The study reported a notable reduction in tumor size and improved patient survival rates .
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of this compound revealed its effectiveness against both Gram-positive and Gram-negative bacteria. In vitro tests indicated that it inhibited bacterial growth at concentrations lower than those required for conventional antibiotics .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for N-(2-methylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide, and how can reaction conditions be optimized?
A multi-step synthesis is typically employed, starting with functionalization of the pyridine core. For example, coupling reactions between substituted anilines and activated pyridine intermediates (e.g., 2-chloronicotinic acid derivatives) under reflux with catalysts like pyridine and p-toluenesulfonic acid can yield the target compound . Optimization involves adjusting stoichiometry, solvent polarity (e.g., methanol for crystallization), and temperature to improve yield. Continuous flow reactors and chromatography purification are recommended for scale-up .
Q. How can the structural conformation of this compound be validated experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, in related dihydropyridine carboxamides, SCXRD revealed near-planar conformations with dihedral angles <10° between aromatic rings due to π-conjugation through the amide bridge . Complementary techniques include:
- NMR : Analyze coupling patterns (e.g., amide NH protons at δ ~10–12 ppm).
- FTIR : Confirm lactam C=O stretches (~1680–1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹).
Q. What experimental methods are suitable for assessing solubility and stability under physiological conditions?
- Solubility : Use shake-flask method with HPLC quantification in buffers (pH 1.2–7.4) .
- Stability : Perform accelerated degradation studies (40°C/75% RH) and monitor via LC-MS for hydrolytic or oxidative byproducts (e.g., nitro group reduction).
Advanced Research Questions
Q. How can tautomeric equilibria (e.g., keto-amine vs. hydroxy-pyridine forms) be resolved in structural studies?
SCXRD and NMR dynamics are critical. In analogous compounds, SCXRD confirmed the dominance of keto-amine tautomers due to intramolecular N–H⋯O hydrogen bonding, which stabilizes the lactam form . Variable-temperature NMR can detect tautomeric shifts through signal broadening or splitting. Computational studies (DFT) comparing tautomer energies provide additional validation .
Q. What strategies address contradictory spectral data in reaction intermediate characterization?
- Heteronuclear Correlation Experiments : Use HSQC/HMBC to resolve ambiguous NOE signals in crowded regions.
- Isotopic Labeling : Introduce ¹³C/¹⁵N labels at suspected reactive sites (e.g., amide carbonyl) to track bond formation/cleavage .
- In Situ Monitoring : Employ ReactIR or Raman spectroscopy to capture transient intermediates during synthesis .
Q. How can computational modeling predict biological interactions of this compound?
Q. What mechanistic insights explain the compound’s reactivity in substitution or redox reactions?
- Electrophilic Aromatic Substitution : The 3-nitrophenyl group directs electrophiles to meta positions, while the methylphenyl moiety enhances steric hindrance .
- Reduction Pathways : Catalytic hydrogenation (Pd/C) may reduce the nitro group to amine, altering bioactivity. Monitor reaction progress via TLC with UV quenching .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Structural Validation
| Technique | Critical Observations | References |
|---|---|---|
| SCXRD | Dihedral angle between aromatic rings: ~8–10° | |
| ¹H NMR (DMSO-d₆) | Amide NH: δ 10.2–11.5 ppm (singlet) | |
| FTIR | Lactam C=O: 1685 cm⁻¹; NO₂: 1520 cm⁻¹ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
